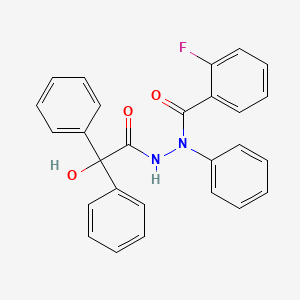![molecular formula C16H11ClN2O3S B11521253 N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521253.png)
N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound featuring a thiazolidinone core, a furan ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde and the thiazolidinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a subsequent condensation reaction with a chlorophenyl ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating infections and inflammatory conditions.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be used as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in microbial growth and inflammation pathways. The compound’s ability to inhibit these targets can lead to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- N-[(2E,5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- N-[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H11ClN2O3S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9(20)18-16-19-15(21)14(23-16)8-12-5-6-13(22-12)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,18,19,20,21)/b14-8- |
InChI Key |
WMUWNKGCSTUYSI-ZSOIEALJSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11521172.png)
![5-cyclohexyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11521177.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521188.png)
![8-(butoxymethyl)-3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11521192.png)
![2-(2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11521196.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B11521211.png)
![N-Ethyl-2-[(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]acetamide](/img/structure/B11521214.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11521220.png)

![(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11521235.png)
![N-[(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521246.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11521247.png)
![N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11521254.png)
![[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11521257.png)
